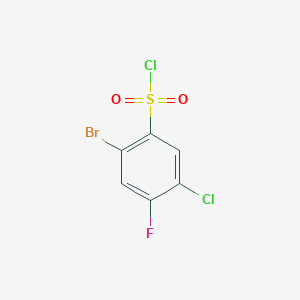

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-fluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides, a key reaction for pharmaceutical applications. The mechanism involves:

-

Electrophilic activation : The sulfur atom in the sulfonyl chloride group becomes highly electrophilic due to electron-withdrawing effects of adjacent oxygen atoms.

-

Nucleophilic attack : Amines (R–NH₂) attack the sulfur center, displacing the chloride ion.

-

Product formation : The reaction yields sulfonamides (R–NHSO₂–Ar) and HCl as a byproduct.

Example :

Ar–SO2Cl+R–NH2→Ar–SO2–NHR+HCl

(Ar = 2-bromo-5-chloro-4-fluorophenyl; R = alkyl/aryl group)

This reaction is critical for synthesizing bioactive molecules, including antibacterial agents.

Copper-Catalyzed Coupling Reactions

While direct data for this compound is limited, analogous sulfonyl chlorides participate in copper-catalyzed coupling reactions. For example, 2-bromo-4-fluorobenzenesulfonyl chloride reacts with styrene under [Cu(dap)Cl₂] catalysis to form β-chloro sulfones with high regioselectivity :

Reaction Conditions :

Product Characterization :

Thiophene Coupling Reactions

Sulfonyl chlorides react with thiophene derivatives to form substituted thiophenes. For instance, 4-chlorobenzenesulfonyl chloride couples with 2-bromo-3-methylthiophene to yield 2-bromo-4-(4-chlorophenyl)-3-methylthiophene :

Reaction Parameters :

Structural Confirmation :

Comparative Reactivity Table

Mechanistic Insights

-

Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances reactivity toward electron-rich nucleophiles.

-

Steric Effects : Halogen substituents (Br, Cl, F) on the benzene ring influence reaction rates and regioselectivity by altering electronic and steric environments .

-

Byproduct Management : HCl release in substitution reactions necessitates neutralization with bases like triethylamine to prevent side reactions.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

The compound serves as a key intermediate in the synthesis of several biologically active molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex organic frameworks.

Case Study: Synthesis of g-Secretase Inhibitors

A notable application includes its use in synthesizing g-secretase inhibitors, which are relevant in Alzheimer's disease research. The sulfonyl chloride group facilitates the introduction of various nucleophiles, enhancing the diversity of potential inhibitors .

Cross-Coupling Reactions

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is employed in palladium-catalyzed cross-coupling reactions, particularly in the formation of biaryl compounds. These reactions are critical for developing pharmaceuticals and agrochemicals.

Data Table: Yields from Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aryl-Aryl Coupling | Pd(OAc)2, Cs2CO3, DMF, 120°C | 80 |

| Desulfitative Arylation | PdCl2, NaHCO3, Toluene, 120°C | 63-72 |

| Coupling with Benzyl Chlorides | Pd(OAc)2, PPh3, Toluene, 160°C | 66 |

These results indicate that the compound can effectively couple with various substrates to yield desired products with significant efficiency .

Material Science Applications

The properties of fluorinated compounds make them suitable for applications in materials science. The introduction of fluorine enhances the thermal stability and hydrophobicity of materials.

Case Study: Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents. This is particularly beneficial for developing coatings and films used in electronics .

Medicinal Chemistry

In medicinal chemistry, this compound is pivotal for synthesizing fluorinated analogs of known drugs. The presence of fluorine can significantly alter the pharmacokinetic properties of compounds.

Example: Anticancer Agents

Fluorinated benzenesulfonamides derived from this compound have been investigated for their anticancer properties. Studies indicate that these derivatives exhibit enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts .

Environmental Chemistry

The compound has also been explored for applications in environmental chemistry, particularly in the development of sensors and catalysts that can detect or degrade pollutants.

Case Study: Sensor Development

Recent studies have utilized this compound in creating sensors for detecting heavy metals in water sources. The sensitivity and selectivity of these sensors are attributed to the unique reactivity of the sulfonyl chloride group .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The presence of bromine, chlorine, and fluorine atoms further enhances the compound’s reactivity and selectivity in various chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-fluorobenzenesulfonyl chloride

- 2-Chloro-5-fluorobenzenesulfonyl chloride

- 2-Bromo-5-chlorobenzenesulfonyl chloride

Uniqueness

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties to the compound, making it highly reactive and selective in various chemical reactions. The combination of these halogens also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific applications in chemical synthesis and research.

Activité Biologique

2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6BrClFNO2S and features a sulfonyl chloride functional group, which is crucial for its reactivity and biological activity. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its chemical reactivity, making it suitable for various synthetic applications.

The biological activity of this compound primarily stems from its ability to form sulfonamides upon reaction with amines. This reaction occurs due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group, allowing nucleophilic attack by amines to form stable sulfonamide bonds.

Key Mechanisms:

- Enzyme Inhibition : Sulfonamides derived from this compound can inhibit dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis, leading to antibacterial effects.

- Protein-Ligand Interactions : The compound is also utilized in studies of enzyme inhibition and protein interactions due to its ability to mimic biological molecules.

Biological Activity

The compound exhibits a range of biological activities, including:

- Antibacterial Properties : Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth. For instance, compounds similar to this compound have shown significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/L .

- Antiviral Activity : The compound's potential as an antiviral agent has been noted, particularly in inhibiting viral replication through interference with viral enzymes.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives, including those derived from this compound. The results indicated that these compounds exhibited potent antibacterial activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with MIC values ranging from 0.78 to 25 mg/L .

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that while the antibacterial derivatives were effective at low concentrations, they maintained a favorable safety profile with IC50 values exceeding 12.3 mg/L against human lung fibroblasts (MRC-5) .

Applications in Research and Industry

The unique properties of this compound make it valuable across various fields:

- Medicinal Chemistry : Its role as an intermediate in the synthesis of novel therapeutic agents is significant. Researchers are exploring its potential in drug discovery processes aimed at developing new antibiotics and antiviral drugs.

- Biochemical Research : The compound is employed in studies focused on enzyme inhibition and protein modifications, aiding in understanding biochemical pathways and developing new research methodologies .

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEKZCDMEXEEAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.